REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[F:5][C:6]1[CH:7]=[C:8]([CH3:12])[CH:9]=[CH:10][CH:11]=1.FC1C=CC([CH:18]=[O:19])=C(C)C=1>Cl>[F:5][C:6]1[CH:7]=[C:8]([CH3:12])[CH:9]=[CH:10][C:11]=1[CH:18]=[O:19] |f:0.1.2.3|
|
Name
|
|
Quantity
|
100.89 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
503.54 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)C
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Parr®-brand 4522
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=O)C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vessel was sealed
|
Type
|
CUSTOM
|
Details
|
purged three times with carbon monoxide with the pressure of the vessel
|
Type
|
TEMPERATURE
|
Details
|
increased to 200 psi for each purging
|
Type
|
CUSTOM
|
Details
|
After the third purge
|
Type
|
TEMPERATURE
|
Details
|
the pressure at which the reaction was maintained for the total reaction time of about 17 hours (the reaction temperature
|
Duration
|
17 h
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 60° C. for the duration as well)
|
Type
|
ADDITION
|
Details
|
was poured into about 500 mL of ice water (which
|
Type
|
ADDITION
|
Details
|
was added 500 mL of cyclohexane
|
Type
|
CUSTOM
|
Details
|
The top, organic layer was removed
|
Type
|
WASH
|
Details
|
washed three times with water using a separatory funnel
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The residual organic phase was then distilled under vacuum
|
Type
|
CUSTOM
|
Details
|
to remove excess cyclohexane, 3-fluorotoluene
|
Type
|
WAIT
|
Details
|
left about 79.65 g of a benzaldehyde mixture
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=O)C=CC(=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 576.6 mmol | |
YIELD: PERCENTYIELD | 76.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |